3-Bromothieno[3,2-b]thiophene-5-carbaldehyde
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Overview
Description
3-Bromothieno[3,2-b]thiophene-5-carbaldehyde is a chemical compound with the molecular formula C7H3BrOS2 . It has an average mass of 247.132 Da and a monoisotopic mass of 245.880859 Da .
Synthesis Analysis
The synthesis of 3-Bromothieno[3,2-b]thiophene-5-carbaldehyde involves the preparation of 3-bromothieno[3,2-b]thiophene from 3,4-dibromothiophene, followed by the preparation of the corresponding disulfide and oxidative ring closure to produce tetrathienoacene . The combination and adaptation of various literature methods allowed to increase the total reaction yields in the case of 3-bromothieno[3,2-b]thiophene from 54% to 72% .Molecular Structure Analysis
The molecular structure of 3-Bromothieno[3,2-b]thiophene-5-carbaldehyde consists of a thiophene ring fused with another thiophene ring at the 3 and 2 positions, respectively. The 5 position of the fused ring system is substituted with a bromine atom, and the 2 position is substituted with a carbaldehyde functional group .Chemical Reactions Analysis
The key precursor in the synthesis of 3-Bromothieno[3,2-b]thiophene-5-carbaldehyde is the preparation of 3-bromothieno[3,2-b]thiophene, which then, through the production of disulfide, undergoes oxidative ring closure . During the reaction, oligomerization occurs due to non-selective lithiation .Physical And Chemical Properties Analysis
3-Bromothieno[3,2-b]thiophene-5-carbaldehyde has a molecular formula of C7H3BrOS2, an average mass of 247.132 Da, and a monoisotopic mass of 245.880859 Da .properties
IUPAC Name |
3-bromothieno[3,2-b]thiophene-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrOS2/c8-5-3-10-6-1-4(2-9)11-7(5)6/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPPCYPYTUHPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC=C2Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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